ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical targets due to their aromaticity, which allows for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetamido and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 2-{2-[(4-chlorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
- Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
- Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical properties
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-14(19)12-8-22-15(16-12)17-13(18)9-21-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBGFIOVPTLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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